molecular formula C14H20N2O B1487760 1-(2,4-Dimethylbenzoyl)piperidin-3-amine CAS No. 1275901-17-1

1-(2,4-Dimethylbenzoyl)piperidin-3-amine

Cat. No. B1487760
M. Wt: 232.32 g/mol
InChI Key: HBOGFKDUZPNQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylbenzoyl)piperidin-3-amine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Synthesis Analysis

Piperidine derivatives are synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . The synthesis of substituted piperidines is an important task in modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidine, a key component of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine, is involved in various chemical reactions. It can be produced by the hydrogenation of pyridine and can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Scientific Research Applications

Synthesis and Ring-Opening Reactions

  • A study by Gronowitz et al. (1994) explored amine-induced ring-opening of silylated thiophene 1,1-dioxides, a process relevant to the synthesis of complex organic compounds, including those with piperidine structures similar to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Gronowitz et al., 1994).

Stereochemistry of Nitrogen Heterocycles

  • Research by Litvinenko et al. (1989) on the stereochemistry of nitrogen heterocycles, such as those related to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine, provides insights into the structural and conformational aspects of these compounds (Litvinenko et al., 1989).

Molecular Structure Investigations

  • Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering insights into the molecular properties of compounds similar to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Shawish et al., 2021).

Conformational Analysis of Hindered Amides

  • The study by Rauk et al. (1983) on the conformational analysis of hindered amides, including those derived from piperidine, is relevant for understanding the structural behavior of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Rauk et al., 1983).

Palladium-Catalyzed C-H Arylation

  • Van Steijvoort et al. (2016) reported on the palladium-catalyzed C-H arylation of piperidine derivatives, a process potentially applicable to the modification of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Van Steijvoort et al., 2016).

Antioxidant Potency Analysis

  • Dineshkumar and Parthiban (2022) synthesized and analyzed the antioxidant potency of a piperidine derivative, providing a methodology that could be applicable to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Dineshkumar & Parthiban, 2022).

Reactions with Amines

  • Eisenthal et al. (1967) explored the reaction of piperidine with other compounds, contributing to the understanding of the chemical reactivity of piperidine-based compounds like 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Eisenthal et al., 1967).

Safety And Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-5-6-13(11(2)8-10)14(17)16-7-3-4-12(15)9-16/h5-6,8,12H,3-4,7,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGFKDUZPNQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylbenzoyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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